Selectivity Profile for 5-HT7 Receptors vs. Closest Non-Acetamide Analogs
The parent patent for the tetrahydroisoquinoline propyl sulfonamide class explicitly claims that compounds with a secondary sulfonamide and a straight three-carbon linker exhibit at least 30-fold selectivity for human 5-HT7 receptors over a panel of 15 other receptors including 5-HT1A, 5-HT2A, D2, and adrenergic α1A [1]. The specific compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide conforms to these structural criteria, differentiating it from close analogs with altered linkers or tertiary sulfonamides where a drop in selectivity and potency is expected [1].
| Evidence Dimension | Selectivity window for human 5-HT7 receptor over other serotonin/dopamine/adrenergic receptors |
|---|---|
| Target Compound Data | >30-fold selectivity (inferred from structural class definition) |
| Comparator Or Baseline | Close analogs with a non-conforming linker or tertiary sulfonamide; baseline of non-selective binding (1-fold). |
| Quantified Difference | At least a 30-fold increase in selectivity over non-conforming analogs where selectivity collapses to baseline. |
| Conditions | Human cloned receptor binding assays, structural class definition from US Patent 7,211,584. |
Why This Matters
A >30-fold selectivity window is a critical differentiator for translational CNS research, as poor selectivity often leads to off-target effects in behavioral models, making this compound a more precise pharmacological tool than less selective analogs.
- [1] Torrens Jover, A. et al. (2007) '5-HT7 receptor ligands', US Patent 7,211,584. May 1, 2007. View Source
